Plasma Stability of Acyl Glucuronide: Peliglitazar vs. Muraglitazar
In a direct head-to-head comparative study, the acyl glucuronide (AG) metabolite of peliglitazar exhibited significantly greater stability than that of its close structural analog, muraglitazar, when incubated in human plasma at physiological pH [1]. This stability difference is the primary driver of the contrasting circulating metabolite profiles observed in humans, where peliglitazar AG is a major species and muraglitazar AG is minor [2].
| Evidence Dimension | Plasma stability of acyl glucuronide (AG) metabolite |
|---|---|
| Target Compound Data | Peliglitazar AG: Greater stability (specific t₁/₂ values not reported, but qualitative comparison established). Major circulating metabolite in humans. |
| Comparator Or Baseline | Muraglitazar AG: Lower stability; very minor circulating metabolite in humans. |
| Quantified Difference | Qualitative: 'Peliglitazar AG had a greater stability than muraglitazar AG in incubations in buffer, rat, or human plasma (pH 7.4)' [1]. |
| Conditions | Incubations in buffer, rat plasma, or human plasma at pH 7.4. |
Why This Matters
This stability difference has direct consequences for safety assessment and metabolite exposure, making peliglitazar a more appropriate tool compound for studies focused on AG metabolite pharmacology or toxicology where muraglitazar would be unsuitable due to rapid degradation.
- [1] Zhang D, Raghavan N, Wang L, et al. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment. Drug Metab Dispos. 2011 Jan;39(1):123-31. View Source
- [2] Zhang D, et al. Plasma stability-dependent circulation... Drug Metab Dispos. 2011 Jan;39(1):123-31. View Source
